2-[3-(4-chlorophenoxy)propylsulfanyl]-6-(4-chlorophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile
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Overview
Description
2-[3-(4-chlorophenoxy)propylsulfanyl]-6-(4-chlorophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenoxy)propylsulfanyl]-6-(4-chlorophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Chlorophenyl and Chlorophenoxy Groups: The chlorophenyl and chlorophenoxy groups are introduced through nucleophilic substitution reactions, where the pyrimidine core reacts with chlorinated aromatic compounds in the presence of a base.
Formation of the Propylsulfanyl Linkage: The propylsulfanyl linkage is formed by reacting the intermediate compound with a propylthiol derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenoxy)propylsulfanyl]-6-(4-chlorophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or chlorophenoxy groups, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents with a base to facilitate the substitution.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[3-(4-chlorophenoxy)propylsulfanyl]-6-(4-chlorophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenoxy)propylsulfanyl]-6-(4-chlorophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Disrupting Cellular Pathways: Affecting signaling pathways that regulate cell growth, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(4-chlorophenoxy)propylsulfanyl]-6-(4-chlorophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile
- 4,6-dichloro-2-(propylsulfanyl)pyrimidine-5-amine
- 1-(4-chlorophenyl)-4-{4-[2-(propylsulfanyl)phenyl]-1-piperazinyl}-1-butanol hydrochloride
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[3-(4-chlorophenoxy)propylsulfanyl]-6-(4-chlorophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2S/c21-14-4-2-13(3-5-14)18-17(12-23)19(26)25-20(24-18)28-11-1-10-27-16-8-6-15(22)7-9-16/h2-9H,1,10-11H2,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKMUURMLNCIAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)N=C(N2)SCCCOC3=CC=C(C=C3)Cl)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)N=C(N2)SCCCOC3=CC=C(C=C3)Cl)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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